Indane-5-sulfonamide

概要

説明

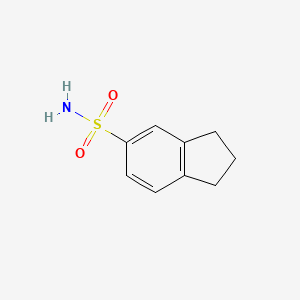

インダン-5-スルホンアミドは、ベンゼン環にシクロペンタン環が縮合した構造を持つインダン類に属する有機化合物です。 この化合物は、炭酸脱水酵素阻害剤としての役割で知られており、さまざまな生化学および製薬用途において重要となっています .

2. 製法

合成経路と反応条件: インダン-5-スルホンアミドの合成は、通常、インダン誘導体のスルホン化を伴います。 反応条件には、通常、制御された温度とジクロロメタンなどの溶媒の使用が含まれます .

工業生産方法: インダン-5-スルホンアミドの工業生産には、品質と収率の一貫性を確保するために自動化された反応器を使用した大規模なスルホン化プロセスが関与することがあります。 このプロセスは、副生成物と廃棄物を最小限に抑えるために、反応パラメータを注意深く監視することで効率化されています .

3. 化学反応解析

反応の種類: インダン-5-スルホンアミドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてスルホン酸を形成することができます。

還元: 還元反応により、スルホンアミド基をアミンに変換できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムやパラジウム触媒を用いた水素ガスなどの試薬。

主な生成物:

酸化: スルホン酸。

還元: アミン。

置換: さまざまな置換されたインダン誘導体.

4. 科学研究における用途

インダン-5-スルホンアミドは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: さまざまな生理学的プロセスに関与する炭酸脱水酵素の阻害効果について研究されています。

医学: 腫瘍関連炭酸脱水酵素アイソフォームを阻害する能力のために、抗がん剤としての潜在的な治療用途について調査されています。

産業: 医薬品やその他の化学製品の開発に利用されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of indane-5-sulfonamide typically involves the sulfonation of indane derivativesThe reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful monitoring of reaction parameters to minimize by-products and waste .

化学反応の分析

Acylation Reactions

The sulfonamide group undergoes acylation with acyl chlorides to form N-acyl derivatives. This reaction is typically performed in chloroform (CHCl₃) with pyridine as a base to neutralize HCl byproducts .

Example Reaction:

Key Findings:

-

Acylation with diverse acyl chlorides (e.g., benzoyl, isonicotinoyl, cycloalkanecarbonyl) yields derivatives with varied hydrophobic tails .

-

Electron-withdrawing substituents on the acyl group (e.g., chlorine) moderately influence reactivity .

Nucleophilic Substitution

The sulfonamide nitrogen can act as a nucleophile in substitution reactions. For instance, it participates in three-component couplings with nitroarenes and arylboronic acids under transition-metal catalysis .

General Reaction Pathway:

Conditions and Catalysts:

| Reaction Component | Role | Conditions |

|---|---|---|

| Nitroarene | Electrophile | K₂S₂O₅, 80°C |

| Arylboronic Acid | Coupling partner | Pd(PPh₃)₄ catalyst |

| Potassium pyrosulfite | Sulfur source | Solvent: DMSO/H₂O |

Outcomes:

Coordination and Metal Complexation

The sulfonamide group can coordinate metal ions, such as Zn²⁺, in enzyme inhibition contexts. This interaction is critical for binding carbonic anhydrase isoforms .

Binding Mechanism:

Structural Insights:

-

The sulfonamide oxygen atoms form hydrogen bonds with Thr199 and Leu198 residues in carbonic anhydrase IX .

-

Hydrophobic tail modifications (e.g., perfluorobenzoyl) enhance binding specificity .

Hydrolysis and Stability

Under strong acidic or basic conditions, the sulfonamide bond may hydrolyze, though this is less common due to its stability.

Hydrolysis Reaction:

Stability Notes:

-

Stable under physiological pH, making it suitable for pharmaceutical applications .

-

No significant degradation observed in aqueous solutions at room temperature .

Comparative Reactivity Table

科学的研究の応用

Chemical Properties and Mechanism of Action

Indane-5-sulfonamide belongs to the class of indanes, characterized by a bicyclic structure comprising a benzene ring fused with a cyclopentane ring. The sulfonamide functional group attached at the fifth position is crucial for its biological activity. The primary mechanism of action involves the inhibition of carbonic anhydrases, particularly isoforms CA IX and CA XII, which are often overexpressed in various tumors. By binding to the active site of these enzymes, this compound prevents the conversion of carbon dioxide to bicarbonate and protons, thereby influencing pH regulation within cells .

Cancer Therapy

This compound has shown promising results in cancer research, particularly as an inhibitor of tumor-associated carbonic anhydrases. Recent studies have demonstrated its potential as an anticancer agent:

- Antiproliferative Activity : A series of indoline-5-sulfonamides, including derivatives of this compound, exhibited significant inhibitory effects on cancer cell lines under both normoxic and hypoxic conditions. For example, compound 4f demonstrated an IC50 value of 12.9 µM against MCF7 breast cancer cells under hypoxia .

| Compound | K_I (nM) | Cell Line | IC50 (µM) |

|---|---|---|---|

| Indoline-5-sulfonamide 4f | 41.3 | MCF7 | 12.9 |

| Indoline-5-sulfonamide 4e | - | K562 | 10 |

- Mechanisms of Action : The ability to inhibit CA IX not only suppresses tumor growth but also helps overcome chemoresistance in certain cancer types. For instance, it has been shown to reduce hypoxia-induced expression of CA IX in tumor cells .

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties:

- Inhibition Studies : Research has indicated that modifications to the functional groups of this compound can enhance its efficacy against various bacterial strains. Certain derivatives have shown improved antibacterial activity compared to standard sulfa drugs.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic uses beyond oncology:

- Drug Development : As a carbonic anhydrase inhibitor, this compound serves as a valuable building block in synthesizing more complex molecules aimed at treating various diseases . Its unique structure allows for selective inhibition of specific carbonic anhydrase isoforms, making it particularly relevant in targeted therapies.

Antitumor Efficacy

A study evaluated the effects of indoline-5-sulfonamides on MCF7 breast cancer cells under hypoxic conditions. It was found that compound 4f not only inhibited CA IX activity but also significantly reduced hypoxia-induced CA IX expression, highlighting its dual action against tumor cells and potential to enhance therapeutic outcomes in cancer treatments .

Antimicrobial Testing

In another project focused on antimicrobial testing, several derivatives of this compound were assessed against a panel of bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity compared to conventional sulfa drugs, suggesting potential applications in treating infections caused by resistant bacterial strains.

作用機序

インダン-5-スルホンアミドは、主に炭酸脱水酵素を阻害することで効果を発揮します。これらの酵素は、組織内のpHとイオンバランスを調節する上で重要な役割を果たしています。インダン-5-スルホンアミドは、酵素の活性部位に結合することで、二酸化炭素から炭酸水素イオンへの変換を阻止し、酵素の正常な機能を阻害します。 この阻害は、がん研究における腫瘍の増殖抑制など、さまざまな生理学的効果をもたらす可能性があります .

類似化合物:

インドリン-5-スルホンアミド: 類似の阻害特性を持つ別の炭酸脱水酵素阻害剤。

ベンゼンスルホンアミド: より単純なスルホンアミド化合物であり、より幅広い用途があります。

トルエンスルホンアミド: 工業用途や可塑剤として使用されていることが知られています

ユニークさ: インダン-5-スルホンアミドは、特定の炭酸脱水酵素アイソフォームを選択的に阻害することを可能にする独自の構造によりユニークです。 この選択性は、がん治療などの標的治療用途において特に貴重です .

類似化合物との比較

Indoline-5-sulfonamide: Another carbonic anhydrase inhibitor with similar inhibitory properties.

Benzene sulfonamide: A simpler sulfonamide compound with broader applications.

Toluenesulfonamide: Known for its use in industrial applications and as a plasticizer

Uniqueness: Indane-5-sulfonamide is unique due to its specific structure, which allows for selective inhibition of certain carbonic anhydrase isoforms. This selectivity makes it particularly valuable in targeted therapeutic applications, such as cancer treatment .

生物活性

Indane-5-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article explores its pharmacological properties, mechanisms of action, and the implications for drug development based on recent research findings.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a six-membered benzene ring fused with a five-membered cyclopentane ring. The sulfonamide functional group () is attached at the fifth position of the indane ring, which is crucial for its biological activity. This structure allows for modifications that can enhance its interaction with various biological targets, making it a versatile scaffold for drug development.

The primary mechanism of action for this compound is its role as an inhibitor of carbonic anhydrase (CA) , an enzyme that catalyzes the conversion of carbon dioxide and water into carbonic acid. This reaction is vital for maintaining acid-base balance in physiological processes. This compound mimics the natural substrate bicarbonate, allowing it to bind to the active site of CA and inhibit its function .

1. Antimicrobial Activity

This compound derivatives have demonstrated promising antimicrobial properties against various bacteria and fungi. Studies indicate that modifications in the functional groups can significantly affect their antimicrobial efficacy, suggesting potential applications in treating infections .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, 1-acylated indoline-5-sulfonamides exhibited inhibitory activity against tumor-associated carbonic anhydrases IX and XII, with inhibition constants (K_I) as low as 41.3 nM. These compounds also demonstrated antiproliferative effects on cancer cell lines under both normoxic and hypoxic conditions .

| Compound | K_I (nM) | Cell Line | IC_50 (µM) |

|---|---|---|---|

| Indoline-5-sulfonamide 4f | 41.3 | MCF7 | 12.9 |

| Indoline-5-sulfonamide 4e | - | K562 | 10 |

3. Other Pharmacological Activities

This compound derivatives have been explored for additional pharmacological effects, including anti-inflammatory and anticonvulsant activities. Some derivatives have shown significant inhibition against carbonic anhydrase isozymes I and II, with K_I values ranging from 1.6 to 12 nM .

Case Studies

- Antitumor Efficacy : A study evaluated various indoline-5-sulfonamides against MCF7 breast cancer cells under hypoxic conditions, revealing that compound 4f not only inhibited CA IX activity but also reduced hypoxia-induced CA IX expression . This dual action may contribute to overcoming chemoresistance in tumor cells.

- Antimicrobial Testing : Another research project tested several this compound derivatives against a panel of bacterial strains, finding that certain modifications led to enhanced antibacterial activity compared to standard sulfa drugs .

特性

IUPAC Name |

2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQJTFMKKZBBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188710 | |

| Record name | Indan-5-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-93-1 | |

| Record name | 2,3-Dihydro-1H-indene-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35203-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indane-5-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Indansulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-5-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-5-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANE-5-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL3C99615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。